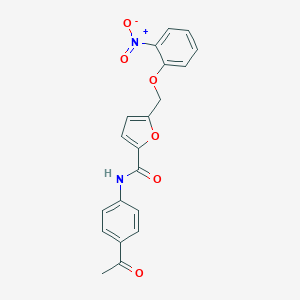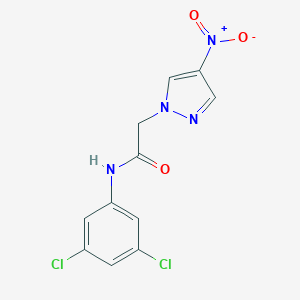![molecular formula C15H13Cl3N2O3S B213679 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide, also known as DPX-E7, is a synthetic peptide that is being researched for its potential use in cancer treatment.
Wirkmechanismus
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is a peptide vaccine that contains a portion of the E7 protein from HPV. When injected, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is taken up by antigen-presenting cells (APCs) and presented to T cells. This triggers an immune response against cells that express the E7 protein, such as HPV-infected cells. The immune response includes the activation of cytotoxic T cells, which can recognize and kill HPV-infected cells.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide has been shown to induce an immune response against HPV-infected cells in preclinical studies. In a phase I clinical trial, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide was found to be safe and well-tolerated in patients with HPV-related head and neck cancer. The vaccine also induced an immune response in some patients, although further studies are needed to determine its efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over the peptide sequence and purity. However, the vaccine is complex and requires specialized equipment and expertise for synthesis and purification. Additionally, the vaccine may not be effective in all patients, and further research is needed to determine its optimal dosing and administration schedule.
Zukünftige Richtungen
Future research on 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide could focus on several areas, including:
1. Combining 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide with other immunotherapies to enhance its efficacy.
2. Investigating the optimal dosing and administration schedule for 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide.
3. Developing biomarkers to predict which patients are most likely to respond to 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide.
4. Expanding the use of 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide to other HPV-related cancers, such as cervical cancer.
5. Investigating the use of 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide as a prophylactic vaccine for HPV infection.
In conclusion, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is a synthetic peptide vaccine that has shown promise in the treatment of HPV-related cancers. Further research is needed to determine its optimal dosing and administration schedule, as well as its efficacy in larger clinical trials. However, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide represents a potential new approach to cancer treatment that could have significant benefits for patients with HPV-related cancers.
Synthesemethoden
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of the peptide chain on a resin support, with each amino acid added one at a time in a specific sequence. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is being researched for its potential use in cancer treatment, specifically in the treatment of human papillomavirus (HPV)-related cancers. HPV is a common sexually transmitted infection that can cause cervical, anal, and oropharyngeal cancers. 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide works by stimulating the immune system to recognize and attack HPV-infected cells.
Eigenschaften
Produktname |
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide |
|---|---|
Molekularformel |
C15H13Cl3N2O3S |
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
4,5-dimethyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-6-7(2)24-15(12(6)14(19)22)20-11(21)5-23-13-9(17)3-8(16)4-10(13)18/h3-4H,5H2,1-2H3,(H2,19,22)(H,20,21) |
InChI-Schlüssel |
QRFJKYQIFPIFMW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)



![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
